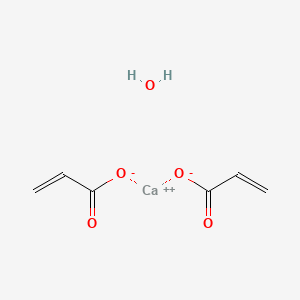Calcium acrylate hydrate
CAS No.:
Cat. No.: VC19780532
Molecular Formula: C6H8CaO5
Molecular Weight: 200.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H8CaO5 |
|---|---|
| Molecular Weight | 200.20 g/mol |
| IUPAC Name | calcium;prop-2-enoate;hydrate |
| Standard InChI | InChI=1S/2C3H4O2.Ca.H2O/c2*1-2-3(4)5;;/h2*2H,1H2,(H,4,5);;1H2/q;;+2;/p-2 |
| Standard InChI Key | UAYJSLZJHICOAG-UHFFFAOYSA-L |
| Canonical SMILES | C=CC(=O)[O-].C=CC(=O)[O-].O.[Ca+2] |
Introduction
Chemical Properties and Synthesis of Calcium Acrylate Hydrate
Calcium acrylate hydrate is a coordination compound where calcium ions (Ca²⁺) are bonded to acrylate anions (CH₂=CHCOO⁻) and water molecules. Its molecular structure, confirmed via spectroscopic methods, enables it to act as a crosslinking agent in polymeric networks. The synthesis typically involves the neutralization of acrylic acid with calcium carbonate under aqueous conditions:
Table 1: Key Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₆H₈CaO₅ |
| Molecular Weight | 200.20 g/mol |
| IUPAC Name | Calcium prop-2-enoate hydrate |
| Solubility | Partially soluble in water |
| Hydration Stability | Stable up to 100°C |
Industrial production optimizes reaction parameters such as temperature (20–40°C), pH (7–9), and reactant molar ratios to achieve yields exceeding 85%. The hydrate form is stabilized by hydrogen bonding between water molecules and the acrylate backbone, which also influences its reactivity in polymerization reactions.
Molecular Interactions with Calcium Silicate Hydrate (C-S-H) Surfaces
Calcium acrylate hydrate plays a critical role in modifying cementitious materials through interactions with calcium silicate hydrate (C-S-H), the primary binding phase in concrete. Molecular dynamics simulations reveal a two-step adsorption mechanism:
-
Cation Adsorption: Ca²⁺ ions from calcium acrylate hydrate adsorb onto negatively charged C-S-H surfaces, reversing the surface charge.
-
Polymer Backbone Binding: The acrylate anions form ion pairs with surface calcium sites, stabilizing the polymer-mineral interface .
Table 2: Adsorption Free Energies of Acrylate Polymers on C-S-H
| Polymer Composition | Free Energy (kcal/mol) | pH Dependence |
|---|---|---|
| Poly(acrylate) | -3.2 to -5.0 | High |
| Acrylate-PEG Copolymers | -1.8 to -4.5 | Moderate |
These interactions enhance the fluidity of cement paste by reducing interparticle friction and delaying hydration kinetics. The binding strength is tunable by adjusting the calcium-to-silicate ratio of C-S-H or incorporating polyethylene glycol (PEG) side chains, which minimize direct contact with the mineral surface .
Applications in Material Science
Construction Materials
In cement additives, calcium acrylate hydrate improves workability and compressive strength. By adsorbing onto C-S-H nuclei, it retards early-stage hydration, allowing better particle dispersion. This is critical for high-performance concrete used in seismic-resistant structures .
Hydrogels and Biomedical Engineering
The compound’s Ca²⁺ ions enable ionic crosslinking in acrylate-based hydrogels, enhancing mechanical resilience. Applications include:
-
Drug Delivery Systems: pH-responsive hydrogels for controlled release.
-
Tissue Engineering: Scaffolds mimicking extracellular matrix properties.
Table 3: Hydrogel Performance Metrics
| Property | Calcium Acrylate Hydrate | Sodium Acrylate |
|---|---|---|
| Swelling Ratio | 150–200% | 300–350% |
| Compressive Strength | 12–15 kPa | 5–8 kPa |
| Degradation Time | 14–21 days | 7–10 days |
Comparative Analysis with Related Compounds
Calcium acrylate hydrate exhibits distinct advantages over alkali metal acrylates:
-
Calcium vs. Sodium Acrylate: Calcium’s divalent charge enables stronger crosslinking, yielding hydrogels with higher mechanical strength but lower swelling capacity.
-
Calcium Silicate Hydrate (C-S-H): Unlike C-S-H, which is a mineral, calcium acrylate hydrate is organic and participates in reversible ionic bonds, enabling self-healing materials .
Future Research Directions
-
Advanced Characterization: In situ NMR studies to map hydration dynamics.
-
Eco-Friendly Synthesis: Solvent-free production methods to reduce carbon footprint.
-
Smart Materials: Light-responsive hydrogels using calcium acrylate-PEG hybrids.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume